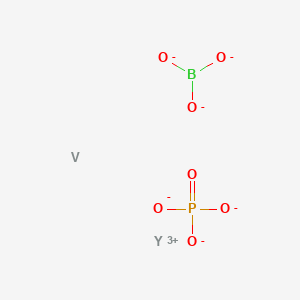
Vanadium;yttrium(3+);borate;phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vanadium;yttrium(3+);borate;phosphate is a complex compound that combines the elements vanadium, yttrium, boron, and phosphorus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vanadium;yttrium(3+);borate;phosphate typically involves the melt quenching method. This process includes melting a mixture of vanadium oxide, yttrium oxide, boric acid, and phosphoric acid at high temperatures, followed by rapid cooling to form an amorphous glass . The reaction conditions, such as temperature and cooling rate, are crucial in determining the final properties of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar methods but on a larger scale. The use of high-purity raw materials and controlled environments ensures the consistency and quality of the final product. The melt quenching method is favored due to its efficiency and ability to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Vanadium;yttrium(3+);borate;phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of vanadium and yttrium, which can exist in multiple oxidation states .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, play a significant role in determining the reaction pathway and products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce vanadium pentoxide, while reduction reactions could yield lower oxidation state vanadium compounds .
Scientific Research Applications
Vanadium;yttrium(3+);borate;phosphate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its ability to undergo multiple oxidation states.
Medicine: Explored for its insulin-mimetic properties, making it a candidate for diabetes treatment.
Industry: Utilized in the production of bioactive glasses for medical implants and other applications.
Mechanism of Action
The mechanism of action of vanadium;yttrium(3+);borate;phosphate involves its interaction with physiological substrates. The vanadate ion, which is similar to the phosphate ion, can interact with various enzymes and proteins, influencing their activity . This interaction is crucial in its potential medicinal applications, such as mimicking insulin activity in diabetes treatment .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other vanadium-based phosphates and borates, such as vanadium phosphate and vanadium borate .
Uniqueness
Vanadium;yttrium(3+);borate;phosphate is unique due to the presence of yttrium, which imparts additional properties such as enhanced stability and bioactivity . This makes it particularly suitable for applications in biomedical engineering and materials science.
Conclusion
This compound is a compound with diverse applications and unique properties. Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable material for research and industrial applications.
Properties
CAS No. |
65255-98-3 |
|---|---|
Molecular Formula |
BO7PVY-3 |
Molecular Weight |
293.63 g/mol |
IUPAC Name |
vanadium;yttrium(3+);borate;phosphate |
InChI |
InChI=1S/BO3.H3O4P.V.Y/c2-1(3)4;1-5(2,3)4;;/h;(H3,1,2,3,4);;/q-3;;;+3/p-3 |
InChI Key |
WTFDXVGKYLRVBK-UHFFFAOYSA-K |
Canonical SMILES |
B([O-])([O-])[O-].[O-]P(=O)([O-])[O-].[V].[Y+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















